3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H21FN6O3 and its molecular weight is 448.458. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular function .
Biochemical Pathways
Given the complexity of biological systems, it is likely that this compound influences multiple pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
Its chemical structure suggests that it may be well absorbed and distributed throughout the body
Result of Action
It is likely that the compound’s effects depend on the specific biological context, including the presence of its target(s), the state of the cell, and the compound’s concentration .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target(s)
Understanding these aspects of the compound’s biology will be crucial for assessing its therapeutic potential .
Biochemical Analysis
Biochemical Properties
The compound 3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been designed as a novel CDK2 targeting compound . CDK2 (Cyclin-Dependent Kinase 2) is a key enzyme involved in cell cycle regulation, and inhibition of CDK2 is a promising strategy for cancer treatment .
Cellular Effects
In cellular studies, this compound has shown significant inhibitory effects on the growth of various cell lines . It has been found to alter cell cycle progression and induce apoptosis within cells .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with CDK2, leading to enzyme inhibition . This results in alterations in cell cycle progression and induction of apoptosis .
Temporal Effects in Laboratory Settings
Its significant inhibitory effects on cell growth suggest potential long-term impacts on cellular function .
Properties
IUPAC Name |
3-[1-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O3/c1-28-19(13-18(27-28)14-4-6-15(24)7-5-14)22(32)29-11-8-16(9-12-29)30-21(31)17-3-2-10-25-20(17)26-23(30)33/h2-7,10,13,16H,8-9,11-12H2,1H3,(H,25,26,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHFJUXKARIWPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)N4C(=O)C5=C(NC4=O)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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